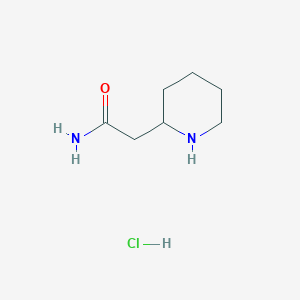

2-(2-Piperidinyl)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-2-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h6,9H,1-5H2,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWDMCVUWPXFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Spectroscopic Guide to 2-(2-Piperidinyl)acetamide Hydrochloride: Structure, Characterization, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-(2-Piperidinyl)acetamide hydrochloride is a key chemical entity, recognized for its role as a potential intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides a detailed exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral data, this document serves as an essential resource for scientists engaged in the synthesis, analysis, and application of this compound and its derivatives.

Introduction: The Structural Significance of this compound

The molecular architecture of this compound combines a saturated heterocyclic piperidine ring with a primary acetamide functional group. The piperidine moiety is a prevalent scaffold in a multitude of natural products and synthetic drugs, valued for its conformational flexibility and its ability to engage in specific molecular interactions. The acetamide group, a common functional group in pharmaceuticals, contributes to the molecule's polarity and hydrogen bonding capabilities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.

This guide will dissect the spectroscopic data expected for this molecule, providing a foundational understanding rooted in the principles of each analytical technique. While direct, published experimental spectra for this specific compound are not widely available, this guide will leverage established spectroscopic principles and data from closely related analogs to present a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, their connectivity, and the stereochemistry of the molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit a series of multiplets corresponding to the protons of the piperidine ring and the acetamide side chain. The hydrochloride form will result in the protonation of the piperidine nitrogen, leading to downfield shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

| Piperidine N-H₂⁺ | 9.0 - 10.0 | Broad singlet | 2H | Exchangeable with D₂O |

| Amide -NH₂ | 7.0 - 8.0 | Two broad singlets | 2H | Exchangeable with D₂O |

| Piperidine H-2 | 3.0 - 3.5 | Multiplet | 1H | Coupled to H-3 and CH₂ |

| Piperidine H-6 (axial & equatorial) | 2.8 - 3.2 | Multiplets | 2H | Coupled to H-5 |

| Acetamide -CH₂ | 2.3 - 2.8 | Multiplet | 2H | Coupled to H-2 |

| Piperidine H-3, H-4, H-5 | 1.4 - 2.0 | Complex multiplets | 6H | Overlapping signals |

Causality Behind Predictions:

-

N-H₂⁺ Protons: The protons on the positively charged nitrogen are expected to be significantly deshielded, appearing far downfield as a broad signal due to rapid exchange and quadrupolar broadening.

-

Amide Protons: The primary amide protons are also deshielded and often appear as two distinct broad singlets due to restricted rotation around the C-N bond.

-

Piperidine Ring Protons: The protons on the carbons adjacent to the protonated nitrogen (H-2 and H-6) are deshielded compared to neutral piperidine. The H-2 proton, being adjacent to the acetamide substituent, will be further deshielded. The remaining ring protons (H-3, H-4, H-5) will appear as a complex series of overlapping multiplets in the aliphatic region.

-

Acetamide Methylene Protons: The -CH₂- group protons are adjacent to both the piperidine ring and the carbonyl group, leading to a downfield shift into the 2.3 - 2.8 ppm range.

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (NH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the identity of N-H protons, a D₂O exchange experiment can be performed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 170 - 175 |

| Piperidine C-2 | 55 - 60 |

| Piperidine C-6 | 45 - 50 |

| Acetamide -CH₂ | 40 - 45 |

| Piperidine C-4 | 25 - 30 |

| Piperidine C-3, C-5 | 20 - 25 |

Causality Behind Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded. C-2, bearing the acetamide substituent, will be the most downfield of the piperidine carbons. The other ring carbons will appear in the aliphatic region. The chemical shifts of piperidine carbons are well-documented and provide a reliable basis for these predictions.[1]

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3100 (two bands) | Medium, Broad |

| N-H⁺ Stretch (Ammonium) | 3000 - 2500 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong |

| C=O Stretch (Amide I) | ~1680 | Strong |

| N-H Bend (Amide II) | ~1620 | Medium |

| C-N Stretch | 1420 - 1380 | Medium |

Causality Behind Predictions:

-

N-H Stretches: The primary amide will show two N-H stretching bands (symmetric and asymmetric).[2][3] The protonated amine (ammonium) will exhibit a very broad and strong absorption in the 3000-2500 cm⁻¹ region.

-

C=O Stretch (Amide I band): This is typically a very strong and sharp absorption, characteristic of the carbonyl group in an amide.[4]

-

N-H Bend (Amide II band): This absorption arises from the in-plane bending of the N-H bonds of the primary amide.[2]

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometric Data

-

Molecular Formula: C₇H₁₅ClN₂O

-

Molecular Weight: 178.66 g/mol

-

Parent Ion (as free base): The free base, 2-(2-piperidinyl)acetamide, has a molecular weight of 142.20 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 143.21.

Predicted Fragmentation Pattern:

The fragmentation of the parent ion is expected to be dominated by cleavages within the piperidine ring and the loss of the acetamide side chain.

-

α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the loss of the acetamide side chain, resulting in a stable iminium ion.[5]

-

Loss of Ammonia: The primary amide can lose ammonia (NH₃), resulting in a fragment ion with a mass difference of 17 Da.

-

Ring Opening: The piperidine ring can undergo fission, leading to a variety of smaller fragment ions.

Caption: Predicted major fragmentation pathways for protonated 2-(2-piperidinyl)acetamide.

Experimental Protocol: Acquiring Mass Spectra

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation patterns, the parent ion ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID).

Conclusion: A Unified Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra reveal the precise connectivity and electronic environment of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a valuable technical resource, empowering scientists to confidently identify and characterize this important chemical compound in their research and development endeavors.

References

-

Pharmaffiliates. (n.d.). CAS No : 50288-62-5 | Product Name : Methylphenidate Hydrochloride - Impurity C. Pharmaffiliates. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

-

PubChem. (n.d.). N-(2-piperidin-2-ylethyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). alpha-Phenyl-2-piperidineacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

NIST. (n.d.). Acetamide. NIST Chemistry WebBook. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Amides. [Link]

Sources

- 1. 2-Phenyl-2-(piperidin-2-yl)acetamide | CymitQuimica [cymitquimica.com]

- 2. 2-PHENYL-2-(PIPERIDIN-2-YL)ACETAMIDE | CAS#:19395-39-2 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (2RS)-2-Phenyl-2-[(2RS)-piperidin-2-yl]acetamide [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

2-(2-Piperidinyl)acetamide hydrochloride mechanism of action

While this compound is primarily valued as a synthetic intermediate, its structure embodies the core principles of CNS drug design. Its mechanism of action is best understood through the potent NDRI activity of its ultimate product, methylphenidate. The piperidine-acetamide scaffold remains a highly productive framework in medicinal chemistry, and future research may focus on creating novel derivatives with modulated transporter selectivity, altered pharmacokinetic profiles, or entirely new biological activities. The exploration of bioisosteric replacements for the piperidine ring or modifications of the side chain could yield next-generation CNS agents with improved efficacy and safety. [16][17]

References

-

Methylphenidate - Wikipedia. Wikipedia. [Link]

-

The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PMC - PubMed Central. [Link]

-

Methylphenidate – Mechanism of Action, Dosage & Side Effects. Psych Scene Hub. (2020-09-04). [Link]

-

Methylphenidate. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Norepinephrine–dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

-

Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Cleveland Clinic. (2024-11-22). [Link]

-

Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). American Addiction Centers. (2025-01-15). [Link]

-

Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Methylphenidate: Its Pharmacology and Uses : Mayo Clinic Proceedings. Ovid. [Link]

-

METHYLPHENIDATE. DEA Diversion Control Division. [Link]

-

How Do Dopamine Reuptake Inhibitor Antidepressants Work?. RxList. (2021-09-22). [Link]

-

Triple Reuptake Inhibitors: The Next Generation of Antidepressants. PMC - NIH. [Link]

-

Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Erowid. [Link]

- A process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

- Process for preparing methyl phenidate hydrochloride.

- Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

-

Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Semantic Scholar. (2016-09-22). [https://www.semanticscholar.org/paper/Scalable-Synthesis-of-High-Purity-(R%2C-Free-Base-Zhang-Li/b8d7452d9a69623e590059c3620f5c1d43a60a77]([Link]

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

-

Basic Bioisosteres. Cambridge MedChem Consulting. (2022-07-05). [Link]

-

Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

-

Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. PubMed. [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]

-

What is the mechanism of Acetamide?. Patsnap Synapse. (2024-07-17). [Link]

-

Methylphenidate synthesis: Is Friedel-Crafts reaction an useful alternative?. ResearchGate. (2015-12-08). [Link]

-

Acetamide - Wikipedia. Wikipedia. [Link]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. (2023-02-04). [Link]

-

List of methylphenidate analogues - Wikipedia. Wikipedia. [Link]

-

Acetamide (T3D4209). T3DB. [Link]

-

Bis-methylphenidate. PubChem - NIH. [Link]

Sources

- 1. US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 2. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 3. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 10. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 11. psychscenehub.com [psychscenehub.com]

- 12. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Piperidinyl)acetamide hydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Piperidinyl)acetamide Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound (CAS No. 118950-81-5), a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the scarcity of publicly available data for this specific molecule, this document presents a series of detailed, field-proven protocols designed to empower researchers and drug development professionals to generate robust and reliable data. The guide outlines methodologies for comprehensive solubility profiling across pharmaceutically relevant solvents and pH conditions. Furthermore, it details a systematic approach to stability assessment through forced degradation studies, covering hydrolytic, oxidative, thermal, and photolytic stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, and protocols are designed as self-validating systems, including the development of a stability-indicating analytical method. This guide serves as a practical blueprint for establishing a thorough physicochemical understanding of this compound, crucial for process optimization, formulation development, and regulatory compliance.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a key pharmacophore. When functionalized with an acetamide group, as in 2-(2-Piperidinyl)acetamide, it becomes a versatile building block for a wide range of therapeutic agents. The hydrochloride salt form is typically employed to enhance solubility and handling characteristics.

A thorough understanding of the solubility and chemical stability of this intermediate is a non-negotiable prerequisite for successful drug development and manufacturing.

-

Solubility dictates the choice of reaction solvents, purification methods, and is a critical determinant of bioavailability for any potential formulation.

-

Stability data informs storage conditions, shelf-life, and potential degradation pathways, ensuring the purity and safety of the final active pharmaceutical ingredient (API).

This guide provides the necessary experimental framework to systematically determine these critical parameters.

Physicochemical Profile

While extensive experimental data is not publicly available, a baseline profile can be inferred from the compound's chemical structure. These properties serve as a starting point for the experimental work detailed in subsequent sections.

| Property | Value / Expected Characteristic | Rationale / Source |

| IUPAC Name | 2-(piperidin-2-yl)acetamide;hydrochloride | PubChem |

| CAS Number | 118950-81-5 | Key Organics[1] |

| Molecular Formula | C₇H₁₅ClN₂O | Key Organics[1] |

| Molecular Weight | 178.66 g/mol | Key Organics[1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Typical for simple organic hydrochloride salts. |

| pKa (Piperidine N-H) | ~11.2 | The pKa of piperidine is approximately 11.2. The electron-withdrawing acetamide group at the 2-position will slightly decrease this basicity. |

| General Solubility | Expected to be freely soluble in water and lower alcohols (methanol, ethanol); sparingly soluble to insoluble in non-polar organic solvents. | As a hydrochloride salt of a small molecule amine, high aqueous solubility is anticipated due to its ionic nature. |

Solubility Assessment

The quantitative determination of solubility in various media is a foundational step. The shake-flask method is a reliable and widely accepted technique for this purpose.

Rationale for Experimental Design

The selection of solvents and pH conditions is based on standard pharmaceutical development practices. Aqueous buffers are chosen to simulate physiological pH ranges (stomach, intestine), while organic solvents are relevant for synthesis and purification processes. Temperature control is critical as solubility is highly temperature-dependent.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (see Table 2). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to confirm the time to equilibrium.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Dilution: Immediately dilute the filtered supernatant with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5.0.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by back-calculating from the measured concentration, accounting for the dilution factor.

| Solvent System | pH | Rationale |

| Deionized Water | ~5-7 | Baseline aqueous solubility. |

| 0.1 M HCl | 1.2 | Simulates gastric fluid. |

| Acetate Buffer | 4.5 | Simulates intestinal conditions. |

| Phosphate Buffer | 6.8 | Simulates intestinal conditions. |

| Phosphate Buffer | 7.4 | Simulates physiological pH. |

| Methanol | N/A | Common polar organic solvent for synthesis. |

| Ethanol | N/A | Common polar organic solvent for synthesis/formulation. |

| Acetonitrile | N/A | Common reversed-phase HPLC solvent and synthesis solvent. |

Visualization: Solubility Assessment Workflow

Stability Assessment and Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[2] The conditions described below are based on ICH guideline Q1A(R2).

Hydrolytic Stability

This study evaluates the compound's susceptibility to degradation by water across a range of pH values. The primary amide functional group is the most likely site for hydrolysis.[3][4]

Protocol:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl, Purified Water, and 0.1 M NaOH.

-

Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at a control temperature (e.g., 5°C).

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it if necessary, and dilute it for HPLC analysis.

-

Analyze for the appearance of degradation products and the loss of the parent compound.

Predicted Degradation Pathway: The most probable hydrolytic degradation pathway is the cleavage of the amide bond to yield 2-piperidinecarboxylic acid and ammonia.

Oxidative Stability

This test assesses the compound's sensitivity to oxidation. The piperidine ring, particularly the carbon atoms adjacent to the nitrogen (alpha-carbons), can be susceptible to oxidation.[5][6][7]

Protocol:

-

Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

-

Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

Thermal Stability (Solid State)

This evaluates the stability of the solid compound when exposed to heat.

Protocol:

-

Place a thin layer of the solid compound in an open glass vial.

-

Store in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Include a control sample stored at room temperature.

-

At specified time points (e.g., 1, 3, 7 days), visually inspect for changes in appearance and quantitatively test for degradation by dissolving a known amount and analyzing by HPLC.

-

Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and onset of thermal decomposition. Amine hydrochloride salts may dissociate at elevated temperatures.[8]

Photostability

This study is conducted according to ICH Q1B guidelines to determine if the compound is light-sensitive.[9][10]

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that conforms to ICH Q1B standards, providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

-

After the exposure period, analyze both the exposed and dark control samples by HPLC to quantify any photodegradation.

Visualization: Forced Degradation Workflow

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure capable of accurately and precisely measuring the concentration of the active compound without interference from its degradation products, impurities, or excipients. Reversed-phase HPLC with UV detection is the most common approach.

Rationale for Method Parameters

-

Column: A C18 column is a versatile starting point for small, polar molecules.

-

Mobile Phase: An acetonitrile/water or methanol/water system provides good solvating power. A buffer (e.g., phosphate or formate) is used to control the ionization state of the piperidine nitrogen, ensuring reproducible retention times.

-

Detection: The acetamide group contains a carbonyl chromophore, which should allow for UV detection, typically in the range of 200-220 nm.

-

Gradient Elution: A gradient is often necessary to first elute the polar degradation products (like the carboxylic acid from hydrolysis) and then the more retained parent compound, all within a reasonable run time.

Proposed HPLC-UV Method Protocol

| Parameter | Recommended Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold 2 min, re-equilibrate 3 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Sample Diluent | Mobile Phase A / Water |

Method Validation: This method must be validated according to ICH Q2(R1) guidelines. The forced degradation samples are critical for demonstrating specificity and peak purity (e.g., using a photodiode array detector).

Conclusion

References

-

Tan, W., Zhu, L., Mikoviny, T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link][5][7]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link][9][10]

-

Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link][11]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available at: [Link]

-

Elsemongy, M. M., Amira, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 802-805.[12]

-

Duan, Y., et al. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. Available at: [Link][13][14]

-

Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link][15]

-

Al-Majidi, S. M. R., & Kamal, N. S. (2017). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Omega, 7(32), 28416–28427. Available at: [Link][4]

-

Singh, B., & Sharma, D. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research, 1(1), 00003.[2]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link][8]

-

Let's learn chemistry. (2023). Hydrolysis of Acetamide. YouTube. Available at: [Link] (Note: A representative URL for a general chemistry principle video).[3]

Sources

- 1. (alphaR,2R)-alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 11085277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 2-(2-Piperidinyl)acetamide hydrochloride

An In-Depth Technical Guide to the Biological Activity and Synthetic Context of 2-(2-Piperidinyl)acetamide Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and pharmacology. While direct research into its intrinsic biological activity is limited, its primary importance lies in its role as a critical synthetic intermediate for the production of central nervous system (CNS) stimulants, most notably methylphenidate (Ritalin). We will explore the rich chemical context of the piperidine-acetamide scaffold, delve into the synthetic pathway where this compound is pivotal, and present established methodologies for evaluating the biological activity of this and structurally related molecules. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound's function, its relationship to pharmacologically active agents, and the experimental frameworks used to characterize them.

Part 1: The Piperidine-Acetamide Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and important structural motifs in modern pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine scaffold imparts a range of desirable physicochemical properties to a molecule, enhancing its "druggability."[3] These properties include:

-

Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing aqueous solubility and aiding in formulation and bioavailability.

-

Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, contributing to a longer half-life in vivo.[3]

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine ring allow it to adopt various chair and boat conformations. This structural flexibility enables molecules to adapt their shape to fit precisely into the binding pockets of biological targets like enzymes and receptors.[3]

When combined with an acetamide group, the resulting piperidine-acetamide scaffold offers a versatile platform for creating therapeutic agents. The acetamide moiety provides hydrogen bond donor and acceptor sites, crucial for molecular recognition and binding affinity. Derivatives of this core structure are found in over twenty therapeutic classes, including treatments for cancer, Alzheimer's disease, and various CNS disorders.[1][4]

Part 2: this compound: Chemical Identity and Synthetic Significance

While the broader scaffold is pharmacologically diverse, the specific compound this compound is best understood through its role in chemical synthesis.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(piperidin-2-yl)acetamide;hydrochloride |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| CAS Number | 118950-81-5 |

| Appearance | White to cream-colored solid |

(Data sourced from PubChem and BenchChem)[4]

Pivotal Role as a Synthetic Precursor

The most critical function of 2-(2-Piperidinyl)acetamide and its analogs, such as 2-phenyl-2-(2-piperidyl)acetamide, is serving as a direct precursor in several synthetic routes to methylphenidate.[4][5][6] Methylphenidate is a widely prescribed stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Its therapeutic action stems from its ability to block the reuptake of dopamine and norepinephrine in the brain.

The synthesis highlights the profound importance of stereochemistry. The biological activity of methylphenidate resides almost exclusively in the (2R,2'R)-threo-diastereomer. Therefore, synthetic routes often involve the careful resolution of stereoisomers of the piperidyl acetamide intermediate to isolate the desired threo-form, which is then converted to the final active pharmaceutical ingredient.[4] The spatial arrangement of the acetamide group relative to the piperidine ring is a critical determinant of the ultimate biological activity.[4]

Caption: Synthetic conversion of the precursor to the active drug.

Part 3: Comparative Analysis and Structure-Activity Relationships (SAR)

The biological activity of piperidine-acetamide derivatives is highly sensitive to minor structural modifications. By comparing the primary topic compound to its analogs, we can derive valuable insights into SAR.

| Compound | Key Structural Feature(s) | Primary Biological Target / Activity |

| 2-(2-Piperidinyl)acetamide | Acetamide at C2 position of piperidine ring. | Precursor to CNS stimulants (e.g., Methylphenidate).[4] |

| 2-Hydroxy-2-(piperidin-4-yl)acetamide | Acetamide and Hydroxyl group at C4 position. | Inhibitor of soluble epoxide hydrolase (sEH); potential anti-inflammatory and analgesic agent.[7] |

| N,N-dimethyl-2-(piperidin-4-yloxy)acetamide | Dimethylacetamide linked via an ether at C4. | Potential modulator of cholinergic and adrenergic neurotransmitter systems.[8] |

| (S)-N-(Piperidin-3-yl)acetamide | Acetamide at C3 with (S)-stereochemistry. | Potential antidepressant and neuroprotective properties.[9] |

This comparison clearly demonstrates that the position of the acetamide group (C2, C3, or C4), the presence of other substituents (like hydroxyl or phenyl groups), and stereochemistry are all critical determinants of the molecule's pharmacological profile. Moving the acetamide group from the C2 to the C4 position and adding a hydroxyl group completely shifts the activity from a CNS-related profile to an anti-inflammatory one by targeting sEH.

Part 4: Methodologies for Evaluating Biological Activity

To characterize the potential intrinsic biological activity of this compound, a logical starting point is to investigate its effects on the CNS targets modulated by its famous derivative, methylphenidate. The following are standard, self-validating protocols for such an evaluation.

Experimental Workflow Overview

Caption: A tiered approach from molecular to organism-level testing.

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay

-

Causality and Rationale: This experiment determines if the compound physically interacts with and binds to the dopamine transporter, the primary target of methylphenidate. A competitive radioligand binding assay is the gold standard for quantifying this interaction. A positive result (displacement of the radioligand) indicates affinity for the target.

-

Methodology:

-

Preparation of Membranes: Obtain cell membranes from a stable cell line overexpressing the human dopamine transporter (hDAT). Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of a known concentration of a radioligand (e.g., 1-2 nM [³H]WIN 35,428), and 50 µL of varying concentrations of the test compound (2-(2-Piperidinyl)acetamide HCl, typically from 1 nM to 100 µM).

-

Non-Specific Binding: In separate wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) instead of the test compound to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail.

-

Data Analysis: Measure radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound required to inhibit 50% of radioligand binding).

-

Protocol 2: In Vivo Locomotor Activity Assay

-

Causality and Rationale: This experiment assesses the overall CNS effect of the compound in a living organism. Compounds that inhibit dopamine reuptake typically cause hyperlocomotion (increased movement) in rodents. This assay provides a functional, whole-system readout of potential stimulant activity.

-

Methodology:

-

Animal Acclimation: Use adult male C57BL/6 mice. Allow them to acclimate to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place each mouse individually into an open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams for automated activity tracking. Allow the mice to habituate to the new environment for 30 minutes.

-

Compound Administration: After habituation, remove the mice and administer the test compound (2-(2-Piperidinyl)acetamide HCl, dissolved in saline) or a vehicle control (saline) via intraperitoneal (i.p.) injection. A dose range (e.g., 1, 5, 10, 20 mg/kg) should be tested. A positive control group receiving methylphenidate (e.g., 5 mg/kg) should also be included.

-

Data Collection: Immediately return the mice to the open-field arena and record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the collected data by binning it into 5- or 10-minute intervals to observe the time course of the drug's effect. Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the activity levels of the drug-treated groups to the vehicle control group. A statistically significant increase in distance traveled compared to the vehicle group would suggest a CNS stimulant effect.

-

Conclusion and Future Directions

This compound holds a unique position in pharmacology. Its primary, well-documented role is not as a direct therapeutic agent but as a crucial building block in the synthesis of highly active CNS stimulants. The stereochemical integrity of this precursor is paramount to the efficacy of the final drug product.

However, the inherent structural features of the piperidine-acetamide scaffold suggest that the compound itself may possess latent biological activity. Future research should focus on:

-

Direct Pharmacological Characterization: Performing the detailed in vitro and in vivo assays described herein to definitively quantify its intrinsic affinity for CNS targets and its functional effects.

-

Stereoisomer Evaluation: Synthesizing and separating the individual stereoisomers of this compound and testing them independently to understand how chirality influences its own potential activity.

-

Derivative Exploration: Using this compound as a starting point for novel derivatization, exploring modifications beyond the known path to methylphenidate, potentially uncovering new therapeutic applications inspired by the diverse activities of its structural isomers.

By understanding this molecule both as a synthetic tool and a potential pharmacophore, researchers can better leverage its properties in the ongoing quest for novel and improved therapeutics.

References

- This compound | 118950-81-5 | Benchchem. (URL: )

- 2-Hydroxy-2-(piperidin-4-yl)acetamide hydrochloride | Benchchem. (URL: )

- Buy N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride | 1384430-00-5 - Smolecule. (URL: )

- 2-(Piperidin-4-yl)

- (S)-N-(Piperidin-3-yl)acetamide hydrochloride | 1298108-03-8 | Benchchem. (URL: )

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 2-Phenyl-2-(piperidin-2-yl)acetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: )

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 2-Phenyl-2-(piperidin-2-yl)acetamide | CymitQuimica. (URL: )

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Phenyl-2-(piperidin-2-yl)acetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Phenyl-2-(piperidin-2-yl)acetamide | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride | 1384430-00-5 [smolecule.com]

- 9. benchchem.com [benchchem.com]

The Pharmacological Profile of Piperidine Acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.[1][2][3] When combined with an acetamide functional group, the resulting piperidine acetamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities.[4] This technical guide provides an in-depth exploration of the pharmacological profile of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

I. Synthetic Strategies for Piperidine Acetamide Derivatives

The synthesis of piperidine acetamide derivatives can be broadly approached through two main strategies: functionalization of a pre-existing piperidine ring or the construction of the piperidine ring as part of the overall synthetic scheme. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A common and straightforward method involves the N-acylation of a substituted piperidine with a suitable chloroacetamide derivative. This reaction, typically carried out in the presence of a base, allows for the introduction of diverse substituents on the acetamide nitrogen.

Another versatile approach is the Schotten-Baumann reaction, which can be used to form the acetamide linkage.[5] For instance, the reaction of a primary aromatic amine with chloroacetic acid can yield an intermediate which is then converted to an acid chloride. Subsequent reaction with a substituted piperidine affords the desired N-substituted piperidine acetamide derivative.[5]

More complex, multi-substituted piperidine scaffolds can be synthesized through various methods, including the hydrogenation of pyridine derivatives, base-mediated epimerization, and diastereoselective lithiation/trapping techniques.[6][7] These methods provide access to a rich three-dimensional chemical space, which is crucial for optimizing interactions with biological targets.[6][7]

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: Dissolve the substituted piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add the desired 2-chloro-N-substituted acetamide (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired piperidine acetamide derivative.

II. Structure-Activity Relationships (SAR)

The pharmacological activity of piperidine acetamide derivatives is highly dependent on the nature and position of substituents on both the piperidine and acetamide moieties. Understanding these structure-activity relationships is critical for the rational design of potent and selective drug candidates.

For instance, in a series of N-aryl-piperidine derivatives, the substituents on the aromatic ring greatly influence their agonistic activity at the human histamine H3 receptor.[8] Similarly, for piperidine derivatives with anticancer activity, the nature of the substituent on the piperidine ring can significantly impact their cytotoxic effects.[9]

The conformational restriction imposed by the piperidine ring is another key factor influencing biological activity.[8] The stereochemistry of the piperidine scaffold can also play a crucial role in determining potency and selectivity.[10] The introduction of chiral centers can lead to enantiomers with significantly different pharmacological profiles.

Visualization of a Generic SAR Workflow

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

III. Diverse Pharmacological Activities and Mechanisms of Action

Piperidine acetamide derivatives have demonstrated a remarkable range of pharmacological activities, targeting various enzymes, receptors, and signaling pathways.[4][11]

A. Anticancer Activity

Several piperidine acetamide derivatives have been investigated for their potential as anticancer agents.[12] Their mechanisms of action can be diverse, including the inhibition of tubulin polymerization and interactions with specific receptors like the ADORA1 receptor.[12]

B. Anti-inflammatory and Analgesic Effects

A significant area of research has focused on the anti-inflammatory properties of these derivatives. Many acetamide derivatives act as selective cyclooxygenase-II (COX-II) inhibitors, which is a key enzyme in the inflammatory cascade.[13] By selectively inhibiting COX-II, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]

Furthermore, some piperidine derivatives exhibit analgesic effects through modulation of the opioid receptor system.[14][15] They can act as agonists at the mu-opioid receptor, leading to pain relief.[16][17][18]

C. Antimicrobial and Antiviral Properties

The piperidine acetamide scaffold has also been explored for the development of antimicrobial and antiviral agents.[11] The specific mechanism of action in this context can vary depending on the overall structure of the molecule and the target pathogen.

D. Neurological Applications

Piperidine derivatives have been designed to target various components of the central nervous system. For example, some derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid peptide aggregation, showing potential for the treatment of Alzheimer's disease.[19]

Signaling Pathway: COX-II Inhibition

Caption: Inhibition of the COX-II pathway by piperidine acetamide derivatives.

IV. In Vitro and In Vivo Evaluation

A comprehensive pharmacological profiling of piperidine acetamide derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.

A. In Vitro Assays

-

Enzyme Inhibition Assays: For derivatives targeting specific enzymes like COX-II or AChE, in vitro inhibition assays are crucial for determining their potency (e.g., IC50 values).

-

Receptor Binding Assays: To characterize compounds targeting receptors such as opioid or histamine receptors, radioligand binding assays are employed to determine their binding affinity (Ki).

-

Cell-Based Assays: The cytotoxic effects of anticancer derivatives are typically evaluated using various cancer cell lines, with cell viability assays (e.g., MTT or SRB assays) used to determine GI50 or IC50 values.

-

Antimicrobial Assays: The antimicrobial activity is assessed by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Quantitative Data Summary

| Compound Class | Target | Assay Type | Potency (IC50/Ki) | Reference |

| Phenylpiperidine Acetamides | COX-II | Enzyme Inhibition | 0.6 - 0.8 µM | [13] |

| Piperidine Propionamides | σ1 Receptor | Binding Assay | 1.86 nM (Ki) | [16] |

| Piperidine Propionamides | µ-Opioid Receptor | Binding Assay | 2.1 nM (Ki) | [16] |

| 4-Arylpiperidines | µ-Opioid Receptor | Antagonist Assay | Potent | [20] |

B. In Vivo Models

-

Analgesia Models: The in vivo analgesic efficacy of opioid receptor modulators can be evaluated using models such as the hot plate test or the formalin test in rodents.[16]

-

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard method for assessing the in vivo anti-inflammatory activity of COX-II inhibitors.[13]

-

Anticancer Models: The in vivo anticancer efficacy is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

-

Pharmacokinetic Studies: In vivo studies in animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Experimental Workflow: In Vivo Analgesia Study

Caption: A typical workflow for an in vivo hot plate analgesia study.

V. Conclusion and Future Directions

Piperidine acetamide derivatives constitute a highly promising and versatile class of compounds with a wide range of therapeutic applications. Their favorable physicochemical properties and the ability to modulate various biological targets make them attractive scaffolds for drug discovery. Future research in this area will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitution patterns and the use of advanced synthetic methodologies will continue to expand the chemical space and therapeutic potential of this important class of molecules. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of the next generation of piperidine acetamide-based therapeutics.

References

-

Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). Bioorganic & Medicinal Chemistry, 15(20), 6596-607. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1369. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Organic & Biomolecular Chemistry, 20(41), 8073-8083. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a363-a375. [Link]

-

Structure activity relationship of piperidine derivatives. (2023). ResearchGate. [Link]

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships. (2014). Current Topics in Medicinal Chemistry, 14(1), 20-35. [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2022). ResearchGate. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice, 14(2), 76-85. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Medical Principles and Practice, 21(5), 459-464. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). ResearchGate. [Link]

-

Synthesis of piperidine. (2024, July 6). YouTube. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. [Link]

-

The opioid receptor: emergence through millennia of pharmaceutical sciences. (2022). Frontiers in Pharmacology, 13, 1005739. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2023). Indian Journal of Pharmaceutical Education and Research, 57(2s), s258-s268. [Link]

-

Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). Animal Models and Experimental Medicine, 7(3), 297-309. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1369. [Link]

-

Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (2019). ResearchGate. [Link]

-

New mu-opioid receptor agonists with piperazine moiety. (2002). Semantic Scholar. [Link]

-

Opioid Receptor Modulators with a Cinnamyl Group. (2017). Journal of Medicinal Chemistry, 60(15), 6647-6659. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). ResearchGate. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijper.org [ijper.org]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. ijnrd.org [ijnrd.org]

- 12. researchgate.net [researchgate.net]

- 13. archivepp.com [archivepp.com]

- 14. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Opioid Receptor Modulators with a Cinnamyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of 2-(2-Piperidinyl)acetamide hydrochloride

An In-Depth Technical Guide to the Stereoisomers of 2-(2-Piperidinyl)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental property in pharmaceutical sciences, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy, pharmacology, and toxicity. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a key chemical entity. As a molecule with a single chiral center, it exists as a pair of enantiomers. The differential biological effects observed in structurally related chiral drugs, such as the local anesthetics bupivacaine and ropivacaine, underscore the critical need for stereospecific analysis. This document details the regulatory imperative for such characterization, explores the principal analytical techniques for enantiomeric separation and absolute configuration determination—including chiral chromatography, X-ray crystallography, and vibrational circular dichroism (VCD)—and presents detailed, field-proven protocols. By synthesizing technical accuracy with practical insights, this guide serves as an essential resource for professionals engaged in the development of chiral pharmaceutical compounds.

The Imperative of Stereoisomerism in Drug Development

Chirality and its Pharmacological Implications

Stereoisomers are molecules with the same atomic constitution and bonding but different three-dimensional arrangements.[1] Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other.[2] While they possess identical physical and chemical properties in an achiral environment, biological systems—composed of chiral molecules like amino acids and sugars—are inherently stereoselective.[3][] This selectivity means that enantiomers of a drug can exhibit vastly different pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic profiles.[1]

The history of pharmaceuticals provides compelling examples; one enantiomer may be therapeutically active while the other is inactive or, in the worst case, responsible for severe adverse effects.[5] This principle is vividly illustrated by modern local anesthetics. Racemic bupivacaine was associated with significant cardiotoxicity, which was later attributed primarily to the R-(+)-enantiomer.[6][7] This discovery led to the development of levobupivacaine, the pure S-(-)-enantiomer, and ropivacaine, another S-enantiomer, both of which offer a significantly improved safety profile with reduced potential for cardiovascular and central nervous system (CNS) toxicity.[6][8][9][10][11]

Regulatory Landscape: FDA and ICH Mandates

Recognizing the profound impact of stereochemistry, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines. The FDA's policy on stereoisomeric drugs, issued in 1992, mandates that the stereoisomeric composition of a new drug should be known and characterized early in development.[1][12] Manufacturers must develop quantitative, stereospecific assays for individual enantiomers and justify the decision to develop a racemate or a single enantiomer.[1][13]

Similarly, ICH guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," requires that for chiral substances, the control of the other enantiomer be considered.[14][15][16] The specification for a new drug substance should include either a stereoselective assay or a combination of an achiral assay and a test for enantiomeric impurity.[17] These regulations compel developers to treat enantiomers as potentially distinct chemical entities, requiring rigorous analytical control throughout the drug development lifecycle.[18]

Stereochemistry of this compound

Structural Analysis and Identification of Chiral Center

The structure of 2-(2-Piperidinyl)acetamide features a single stereogenic center at the carbon atom in the 2-position of the piperidine ring. This carbon is bonded to four different groups: the nitrogen atom of the ring, the adjacent methylene group (C3) of the ring, a hydrogen atom, and the acetamide-bearing methylene group. This asymmetry gives rise to chirality.

The (R)- and (S)-Enantiomers

Due to the single chiral center, 2-(2-Piperidinyl)acetamide exists as a pair of enantiomers, designated (R)-2-(2-Piperidinyl)acetamide and (S)-2-(2-Piperidinyl)acetamide. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen. A 50:50 mixture of these enantiomers is known as a racemate or racemic mixture.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Core Analytical Strategies for Stereoisomer Resolution and Characterization

A multi-tiered analytical approach is essential for the comprehensive characterization of stereoisomers. This involves techniques for both physical separation and absolute configuration determination.

The Gold Standard: X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is considered the definitive method for unambiguously determining the absolute stereochemistry of a chiral molecule.[19][20][21] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[22]

The ability to determine the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering), which is most effective when heavier atoms are present in the molecule.[23][24]

-

Causality: The primary limitation of this technique is the absolute requirement for a suitable single crystal, which can often be challenging and time-consuming to produce.[22]

The Workhorse: Chiral Chromatography for Separation and Quantification

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers due to its high accuracy, reproducibility, and applicability across various scales.[25][26][27] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant modes used.[28]

The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).[29][30] The CSP creates a chiral environment within the column, leading to the transient formation of diastereomeric complexes with the analytes.[29] These complexes have different energies of formation and stability, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[28] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly versatile and widely used for their broad enantiorecognition capabilities.[28][29]

-

Column Screening (Expertise): The initial and most critical step is to screen a variety of CSPs. A rational choice starts with polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) as they are effective for a wide range of compounds. The choice is guided by the analyte's structure; the presence of hydrogen bond donors/acceptors and π-systems in 2-(2-Piperidinyl)acetamide suggests strong potential for interaction with these phases.

-

Mobile Phase Selection:

-

Normal Phase: Start with a simple mobile phase like Hexane/Ethanol (90:10 v/v) with a small amount of an amine additive (e.g., 0.1% Diethylamine) to improve peak shape for the basic piperidine moiety.

-

Polar Organic/Reversed Phase: If normal phase fails, explore polar organic modes (e.g., Acetonitrile/Methanol) or reversed-phase conditions (e.g., Acetonitrile/Water with buffer).

-

-

Optimization: Once initial separation is observed, optimize the mobile phase composition. Vary the ratio of the alcohol modifier (e.g., from 5% to 30% ethanol) to fine-tune retention time and resolution. Adjust the additive concentration as needed.

-

Parameter Adjustment: Optimize flow rate (typically 0.5-1.5 mL/min) and column temperature to maximize resolution and efficiency.

-

Detection: Utilize a UV detector, selecting a wavelength where the analyte has sufficient absorbance.

-

Validation (Trustworthiness): The final method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness to ensure it is a self-validating system for routine use.

Spectroscopic Confirmation: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[31][32] Enantiomers produce mirror-image VCD spectra, making it an excellent tool for stereochemical analysis.[33]

VCD has emerged as a reliable alternative to X-ray crystallography for determining absolute configuration, with the significant advantage that it does not require crystallization.[3][34] The method involves comparing the experimentally measured VCD spectrum of an enantiomerically pure sample with a theoretically predicted spectrum generated through ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the (S)-enantiomer).[3][32] A match between the experimental and calculated spectra confirms the absolute configuration of the sample.[3]

Caption: A standard workflow for determining absolute configuration using VCD.

Complementary Techniques: NMR Spectroscopy

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers, it can be adapted for chiral analysis.[19] This is typically achieved by converting the enantiomers into diastereomers by using a chiral derivatizing agent or by observing them in the presence of a chiral solvating agent.[19][25] The resulting diastereomeric species are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

Comparative Analysis of Methodologies

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, absolute configuration, or high-throughput screening.

| Parameter | X-ray Crystallography | Chiral HPLC/SFC | Vibrational Circular Dichroism (VCD) |

| Primary Output | 3D molecular structure, unambiguous absolute configuration.[22] | Chromatogram showing enantiomeric separation and purity (e.g., % enantiomeric excess).[25] | VCD spectrum for comparison with theoretical calculations to determine absolute configuration in solution.[31] |

| Sample Requirement | High-quality single crystal.[22] | Microgram to milligram quantities in solution. | Milligram quantities of enantiopure sample in solution.[32] |

| Key Advantage | Definitive, "gold standard" for absolute configuration.[19] | Excellent for quantification, high-throughput, and preparative separation.[25][27] | Determines absolute configuration in solution state, no crystal needed.[3] |

| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[23] | Does not directly provide absolute configuration; requires a reference standard. | Requires complex quantum mechanical calculations and an enantiopure sample.[3] |

Pharmacological Significance: A Case for Enantiopurity

While direct pharmacological data for this compound may be limited as it is often a synthetic intermediate, its structural relationship to highly characterized piperidine-containing drugs provides a powerful rationale for ensuring enantiopurity.

Differential Biological Activity: Lessons from Analogue Compounds

The local anesthetics bupivacaine and its S-enantiomer, levobupivacaine, offer a clear example of stereoselective pharmacology. While both provide effective anesthesia, they are not equipotent in all aspects.[6] Studies have shown that levobupivacaine and bupivacaine have largely similar effects on sensory block, although some differences in motor block duration and tactile sensation suppression at low doses have been observed.[6][35] For instance, low-dose bupivacaine may induce greater suppression of tactile sensation compared to levobupivacaine, suggesting levobupivacaine might be advantageous when pain suppression is needed while preserving non-nociceptive sensations.[35]

Stereoselectivity in Toxicity Profiles

The most critical difference between bupivacaine enantiomers lies in their toxicity. The development of levobupivacaine was driven by findings that the R-(+)-enantiomer of bupivacaine is significantly more cardiotoxic.[6][7] Animal studies have consistently shown that levobupivacaine has a lower risk of inducing severe cardiac events and CNS toxicity compared to racemic bupivacaine.[6][8] This improved safety margin is the primary clinical advantage and the reason single-enantiomer local anesthetics like levobupivacaine and ropivacaine have become preferred options in many clinical settings, especially in obstetrics.[9][36]